molecular formula C20H24N2O2S B10865170 ethyl 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10865170
M. Wt: 356.5 g/mol
InChI Key: GMSRWYFEHJIXRD-FYJGNVAPSA-N
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Description

ETHYL 2-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, an ethyl ester group, and a dimethylaminophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death. The exact pathways and molecular targets depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core with a dimethylaminophenyl moiety and an ethyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

ethyl 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O2S/c1-4-24-20(23)18-16-7-5-6-8-17(16)25-19(18)21-13-14-9-11-15(12-10-14)22(2)3/h9-13H,4-8H2,1-3H3/b21-13+

InChI Key

GMSRWYFEHJIXRD-FYJGNVAPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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